Bienvenue dans la boutique en ligne BenchChem!

Modified MMAF

Antibody-drug conjugate Toxicology Pharmacokinetics

Modified MMAF is the non-bystander-killing ADC warhead of choice for tumors with homogeneous target expression. Its charged phenylalanine residue virtually eliminates passive membrane diffusion, giving a >16-fold higher free-drug MTD versus MMAE. Pairing with a non-cleavable linker improves conjugate MTD by >3-fold without sacrificing potency—a design principle unique to cell-impermeable payloads. This distinct pharmacology mandates dedicated linker and target biology evaluation; it is not an MMAE substitute. Procure high-purity Modified MMAF for rational ADC programs where bystander activity is undesirable.

Molecular Formula C45H73N7O8
Molecular Weight 840.1 g/mol
Cat. No. B8552455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModified MMAF
Molecular FormulaC45H73N7O8
Molecular Weight840.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
InChIInChI=1S/C45H73N7O8/c1-12-29(6)40(50(9)45(57)39(28(4)5)49-43(55)38(46-8)27(2)3)36(58-10)25-37(53)51-21-17-20-35(51)41(59-11)30(7)42(54)48-34(44(56)52-22-15-16-23-60-52)24-31-26-47-33-19-14-13-18-32(31)33/h13-14,18-19,26-30,34-36,38-41,46-47H,12,15-17,20-25H2,1-11H3,(H,48,54)(H,49,55)/t29-,30+,34-,35-,36+,38-,39-,40-,41+/m0/s1
InChIKeyLVAXOBQOMZKMEK-QUAKAHINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Modified MMAF: A Differentiated Auristatin ADC Payload with Defined Pharmacologic Profile


Modified MMAF (monomethyl auristatin F) and its derivatives are synthetic analogs of dolastatin 10, functioning as potent antimitotic agents that inhibit tubulin polymerization [1]. As a core cytotoxic warhead for antibody-drug conjugates (ADCs), its distinguishing feature is a charged C-terminal phenylalanine residue, which confers reduced membrane permeability and distinct pharmacokinetic properties compared to its uncharged analog, monomethyl auristatin E (MMAE) . This fundamental structural difference directly influences bystander killing activity, in vivo tolerability, and payload retention within tumor tissue, making it a distinct and non-interchangeable option in ADC design [2].

Why MMAF and MMAE Are Not Interchangeable ADC Payloads


Substituting MMAF for MMAE in an ADC program without re-evaluating linker chemistry and target biology introduces significant risk. The charged C-terminal phenylalanine residue of MMAF impairs its ability to passively diffuse across cell membranes, a property that fundamentally alters its mechanism of action and toxicity profile relative to the membrane-permeable MMAE [1]. This difference results in a >16-fold higher free drug maximum tolerated dose (MTD) in mice and the absence of a bystander killing effect with MMAF [2]. Furthermore, the choice of linker—cleavable vs. non-cleavable—has a pronounced impact on the therapeutic index of MMAF-based ADCs, a relationship that does not translate directly from MMAE conjugates [3]. Therefore, MMAF must be evaluated as a distinct chemical entity with its own set of design rules, not as a simple potency-equivalent substitute for other auristatins.

Quantitative Differentiation of Modified MMAF from Key Analogs and Class Comparators


In Vivo Tolerability: MMAF vs. MMAE

The maximum tolerated dose (MTD) of free MMAF in mice is significantly higher than that of MMAE, a direct consequence of MMAF's reduced membrane permeability and impaired intracellular access [1]. This fundamental difference in tolerability impacts the design space for ADC conjugation and dosing regimens.

Antibody-drug conjugate Toxicology Pharmacokinetics

Lack of Bystander Killing: A Defining Feature of MMAF Payloads

In preclinical models, a CD30-targeting ADC delivering the membrane-permeable payload MMAE demonstrated potent bystander killing of neighboring CD30-negative cells [1]. In contrast, an equivalent ADC delivering the less membrane-permeable payload MMAF failed to mediate any bystander killing in vivo [1].

Antibody-drug conjugate Tumor microenvironment Bystander effect

In Vitro Potency: Free MMAF vs. MMAF-ADC Conjugate

Conjugation of MMAF to a targeting antibody via a cleavable linker dramatically enhances its potency against antigen-positive cells. The ADC cAC10-L1-MMAF4 is, on average, over 2200-fold more potent than free MMAF on a panel of CD30-positive hematologic cell lines [1].

Antibody-drug conjugate Cytotoxicity In vitro pharmacology

Linker-Dependent ADC Tolerability: Cleavable vs. Non-Cleavable MMAF Conjugates

The choice of linker significantly alters the toxicity profile of MMAF-based ADCs. The ADC cAC10-L4-MMAF, which utilizes a non-cleavable maleimidocaproyl linker, was tolerated at >3 times the MTD of the corresponding ADC with a cleavable linker, cAC10-L1-MMAF4, while maintaining equivalent in vitro and in vivo potency [1].

Antibody-drug conjugate Linker chemistry Therapeutic index

Potency of a Modified MMAF Analog (MMAF-OMe) Against Tumor Cell Lines

MMAF-OMe, a modified MMAF analog, demonstrates picomolar potency against a panel of tumor cell lines, with IC50 values ranging from 0.056 nM to 0.449 nM [1]. This provides a quantitative benchmark for the cytotoxic activity of this specific modified MMAF derivative.

Antibody-drug conjugate Cytotoxicity Cancer

Optimal Application Scenarios for Modified MMAF-Based ADCs Based on Differential Evidence


Targeting Homogeneous, High-Antigen-Density Tumors Where Bystander Effect is Undesirable

Based on the evidence that MMAF does not induce bystander killing in vivo [1], its optimal use is in targeting tumors with uniform and high expression of the target antigen. In this scenario, the lack of bystander activity minimizes the risk of collateral damage to neighboring normal tissues that lack the antigen. The high potency of the ADC (>2200-fold vs. free drug) ensures efficient killing of every targeted cell [2]. This approach is particularly suited for liquid tumors or solid tumors with clonal antigen expression.

Maximizing ADC Therapeutic Index via Non-Cleavable Linker Design

The finding that a non-cleavable linker improves the MTD of an MMAF-ADC by >3-fold without sacrificing potency [1] defines a clear path for maximizing therapeutic index. The reduced systemic release of free drug minimizes off-target toxicity, allowing for higher, more efficacious doses. This design principle is uniquely suited for cell-impermeable payloads like MMAF, which are inactive until the entire ADC is degraded in the lysosome [2].

ADC Development Where Free Payload Toxicity is a Primary Concern

The significantly higher MTD of free MMAF (>16 mg/kg) compared to MMAE (1 mg/kg) in mice [1] suggests that in the event of premature linker cleavage or nonspecific uptake, MMAF poses a lower risk of acute systemic toxicity. This property may be advantageous for developing ADCs against targets with low normal tissue expression or for using conjugation chemistries with less-than-ideal in vivo stability.

Research into Payloads that Overcome Multidrug Resistance (MDR)

Modified MMAF analogs are classified as having resistance to efflux pumps, in contrast to MMAE-type molecules which are susceptible [1]. This differential property makes modified MMAF derivatives a rational starting point for medicinal chemistry campaigns aimed at developing novel auristatins with both high bystander activity and cytotoxicity on MDR+ cell lines [1]. This is a key area for next-generation ADC payload research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modified MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.